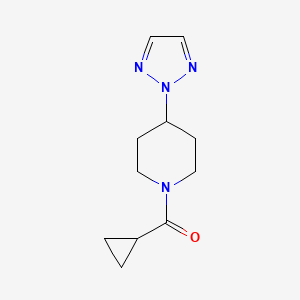

1-cyclopropanecarbonyl-4-(2H-1,2,3-triazol-2-yl)piperidine

Description

1-Cyclopropanecarbonyl-4-(2H-1,2,3-triazol-2-yl)piperidine is a piperidine derivative featuring two distinct substituents: a cyclopropanecarbonyl group at position 1 and a 2H-1,2,3-triazol-2-yl moiety at position 4. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in kinase inhibition or CNS-targeting therapies due to piperidine’s prevalence in bioactive molecules .

Properties

IUPAC Name |

cyclopropyl-[4-(triazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c16-11(9-1-2-9)14-7-3-10(4-8-14)15-12-5-6-13-15/h5-6,9-10H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGUZWYSCBJDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-(2H-1,2,3-triazol-2-yl)piperidine can be achieved through a series of chemical reactions. One common method involves the use of “click” chemistry, specifically the Huisgen cycloaddition reaction, which efficiently forms the 1,2,3-triazole ring . The reaction typically involves the use of azides and alkynes under copper-catalyzed conditions to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the cyclopropane ring can be added via cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the piperidine or triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-cyclopropanecarbonyl-4-(2H-1,2,3-triazol-2-yl)piperidine has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used as a probe to study biological processes, particularly those involving the triazole and piperidine rings.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, triazole-containing compounds are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The piperidine ring can also interact with neurotransmitter receptors, affecting neuronal signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Sulfonyl groups (e.g., 2034474-20-7) increase molecular weight and polarity, which may enhance solubility but reduce membrane permeability .

Impact of Heterocyclic Moieties 2H-1,2,3-Triazol-2-yl (target compound) vs. Pyrazole and oxadiazole substituents (e.g., 923758-14-9) introduce additional hydrogen-bonding or π-π stacking interactions, broadening target selectivity .

In contrast, dihydrodioxine (1016709-97-9) offers moderate rigidity with oxygen atoms contributing to solubility .

Research Findings and Implications

- Metabolic Stability : The absence of ester or amide bonds in the target compound may reduce susceptibility to hydrolysis compared to analogs like 923758-14-9 .

- Target Engagement : The triazole and cyclopropane combination could favor interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs), whereas sulfonyl-containing analogs (2034474-20-7) might target polar active sites .

Biological Activity

1-Cyclopropanecarbonyl-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. The combination of the piperidine and triazole moieties is known for various pharmacological effects, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Structural Overview

The molecular structure of this compound can be represented as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom, known for its role in various pharmacological agents. |

| Triazole Ring | A five-membered ring containing three nitrogen atoms, recognized for its antifungal and anticancer properties. |

| Cyclopropanecarbonyl Group | A unique carbonyl group that may influence the compound's reactivity and interaction with biological targets. |

Antifungal Properties

The triazole moiety is particularly noted for its antifungal activity. Studies have shown that derivatives containing triazole structures exhibit significant efficacy against various fungal pathogens, including Candida auris. For instance, related piperidine-based triazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating strong antifungal potential .

The mechanism by which this compound exerts its antifungal effects may involve:

- Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise fungal cell membranes, leading to cell death.

- Induction of Apoptosis : Research indicates that triazole derivatives can induce apoptotic pathways in fungal cells, contributing to their antifungal efficacy .

Study on Piperidine-Based Triazoles

A study synthesized several piperidine-based triazole derivatives and tested their antifungal activity against clinical isolates of Candida auris. The findings highlighted that certain derivatives not only inhibited fungal growth but also induced significant apoptotic cell death and cell cycle arrest in the S-phase . This suggests that the biological activity of compounds like this compound could be further explored for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | Membrane disruption and apoptosis |

| Piperidine derivative A | 0.24 | 0.97 | Membrane disruption |

| Piperidine derivative B | 0.50 | 1.50 | Apoptosis indu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.